![molecular formula C17H17ClN4O3S B2878964 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251637-55-4](/img/structure/B2878964.png)
2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a novel series of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides . It has been reported as a selective Na V 1.7 inhibitor , which suggests potential applications in pain management.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridines has been achieved through the dearomatization of pyridines . This process involves the use of N-tosylhydrazones and pyridines, and results in the efficient formation of four new carbon–heteroatom bonds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl(CO)2(Tripy)] complexes .Chemical Reactions Analysis
The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .Scientific Research Applications
Synthesis and Characterization
2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound involved in the synthesis of various heterocyclic compounds. For example, [3 + 2] cycloaddition reactions have been utilized to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, providing new classes of compounds with potential applications in medicinal chemistry and drug design (Gao & Lam, 2008). Similarly, oxidative N-N bond formation methods have been developed for the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a process that features high yields and short reaction times, showcasing the versatility of triazolo[1,5-a]pyridine derivatives in organic synthesis (Zheng et al., 2014).
Biological Studies
Compounds related to 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been explored for their biological activities. For instance, triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety have been characterized and screened for antibacterial and insecticidal activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2006).
Antimicrobial and Antioxidant Activities
A series of novel pyridine and fused pyridine derivatives, starting from compounds related to 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential as leads for the development of new therapeutic agents (Flefel et al., 2018).
Synthesis Techniques and Molecular Structures
Efficient synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyridines using oxidative cyclization, with compounds characterized by various spectroscopic methods and X-ray diffraction. Such studies not only provide insights into the molecular structures of these compounds but also facilitate the exploration of their chemical and physical properties for potential applications in material science and pharmacology (Mu et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGMVFJKMOMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


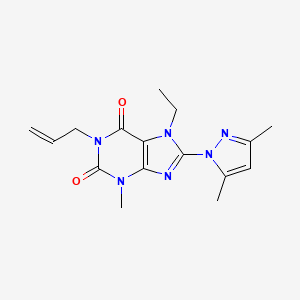
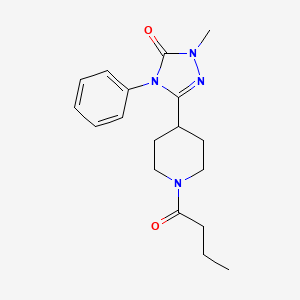
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)
![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)
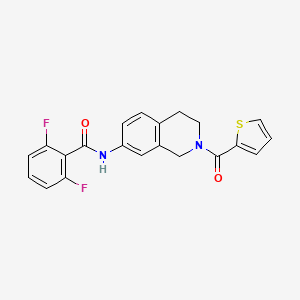
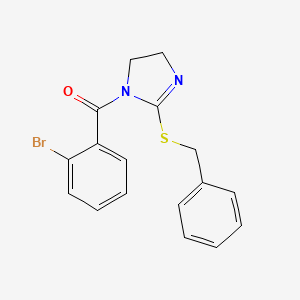
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
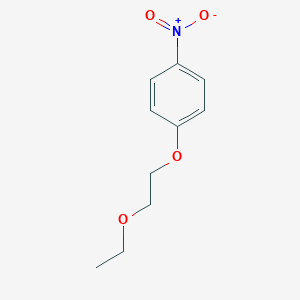

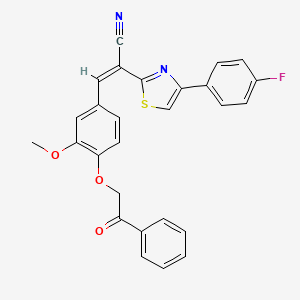
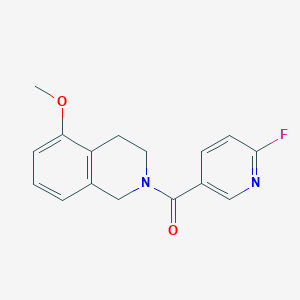
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)